N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole core, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide typically involves the coupling of an indole derivative with a chlorophenyl ethylamine. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of dichloromethane (CH₂Cl₂) as a solvent and may require additional reagents to optimize yield and purity.
Chemical Reactions Analysis
N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. Common reagents include halogens (e.g., bromine) and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole core allows the compound to bind with high affinity to various receptors, influencing cell signaling pathways and modulating biological responses . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide can be compared with other indole derivatives, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole core and has been studied for its anti-inflammatory properties.
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Tryptamine: A naturally occurring compound that serves as a precursor to various neurotransmitters.
The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
852686-15-8 |
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Molecular Formula |
C19H19ClN2O |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C19H19ClN2O/c20-16-8-5-14(6-9-16)11-12-21-19(23)10-7-15-13-22-18-4-2-1-3-17(15)18/h1-6,8-9,13,22H,7,10-12H2,(H,21,23) |
InChI Key |
DCZNGUMIZLEFRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCC3=CC=C(C=C3)Cl |
solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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